2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide
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Overview
Description
2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is a complex organic compound that features a diazepane ring substituted with a 3-chloro-4-fluorophenyl group and an N,N-dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide typically involves multiple steps One common approach starts with the preparation of the 3-chloro-4-fluorophenylmethyl intermediate, which is then reacted with a diazepane derivative under controlled conditionsReaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenyl derivatives: These compounds share the chloro and fluoro substituents on the phenyl ring and exhibit similar chemical reactivity.
Diazepane derivatives: Compounds with a diazepane ring structure, which may have different substituents but similar core structures.
N,N-dimethylacetamide derivatives: These compounds contain the N,N-dimethylacetamide moiety and may have varying biological activities.
Uniqueness
2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClFN3O/c1-19(2)16(22)12-21-7-3-6-20(8-9-21)11-13-4-5-15(18)14(17)10-13/h4-5,10H,3,6-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFLDNOFXHQWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCN(CC1)CC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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